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molecular formula C20H19FO2S B1662708 SC58451

SC58451

Cat. No. B1662708
M. Wt: 342.4 g/mol
InChI Key: VZCIAZMKVAJRCL-UHFFFAOYSA-N
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Patent
US05393790

Procedure details

Under nitrogen, a solution of 1.02 g (1.49 mmol) of 1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene (prepared in Step 10) in 24 mL of DMF was treated with 3.23 g (21.55 mmol) of sodium iodide and 1.61 g (24.63 mmol) of zinc dust. The reaction was stirred at 150° C. for 1.5 hour, concentrated in vacuo, and partitioned between water and ethyl acetate. The organic phase was washed with sodium sulfite, water, brine, dried (MgSO4), and concentrated in vacuo. The residue was chromatographed on silica gel to give 437 mg (86%) of 5-(4-fluorophenyl)-6-[4-(methylsulfonyl)phenyl]spiro[2.4]hept-5-ene as a colorless solid: mp 140.5°-142.0° C.; NMR (CDCl3) δ 0.69 (s, 4H), 2.92 (s, 4H), 3.04 (s, 3H), 6.93 (t, J=9 Hz, 2H), 7.10 (dd, J=5 and 9 Hz, 2H), 7.32 (d, J=8 Hz, 2H), 7.76 (d, J=8 Hz, 2H). HRMS. Calc'd for C20H19FO2S: 342.1090.Found: 342.1126.Anal. Calc'd for C20H19FO2S: C, 70.15; H, 5.59; F, 5.55; S, 9.36.Found: C, 70.10; H, 5.69; F, 5.50; S, 9.60.
Name
1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([CH2:24]S(C3C=CC(C)=CC=3)(=O)=O)([CH2:13]S(C3C=CC(C)=CC=3)(=O)=O)[CH2:10][C:9]=2[C:35]2[CH:40]=[CH:39][C:38]([S:41]([CH3:44])(=[O:43])=[O:42])=[CH:37][CH:36]=2)=[CH:4][CH:3]=1.[I-].[Na+]>CN(C=O)C.[Zn]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:12][C:11]3([CH2:10][C:9]=2[C:35]2[CH:36]=[CH:37][C:38]([S:41]([CH3:44])(=[O:42])=[O:43])=[CH:39][CH:40]=2)[CH2:24][CH2:13]3)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-[2-(4-fluorophenyl)-4,4-di(tosylmethyl)cyclopenten-1-yl]-4-(methylsulfonyl)benzene
Quantity
1.02 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(CC(C1)(CS(=O)(=O)C1=CC=C(C)C=C1)CS(=O)(=O)C1=CC=C(C)C=C1)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
3.23 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.61 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 150° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with sodium sulfite, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1CC2(CC2)CC1C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 437 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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